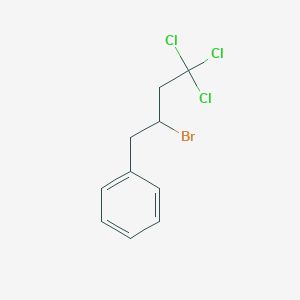
(2-Bromo-4,4,4-trichlorobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4,4,4-trichlorobutyl)benzene is an organic compound with the molecular formula C10H8BrCl3 It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-4,4,4-trichlorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,4,4-trichlorobutyl)benzene typically involves the bromination and chlorination of butylbenzene derivatives. One common method includes the reaction of 4,4,4-trichlorobutylbenzene with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,4,4-trichlorobutyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 2-hydroxy-4,4,4-trichlorobutylbenzene, while oxidation may produce carboxylic acid derivatives .
Scientific Research Applications
(2-Bromo-4,4,4-trichlorobutyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-4,4,4-trichlorobutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity . Additionally, the benzene ring provides a hydrophobic interaction surface, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorobutyl)benzene
- (2-Bromo-4,4,4-trifluorobutyl)benzene
- (2-Bromo-4,4,4-trichloropentyl)benzene
Uniqueness
(2-Bromo-4,4,4-trichlorobutyl)benzene is unique due to the presence of both bromine and multiple chlorine atoms on the butyl chain. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
104315-82-4 |
|---|---|
Molecular Formula |
C10H10BrCl3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2-bromo-4,4,4-trichlorobutyl)benzene |
InChI |
InChI=1S/C10H10BrCl3/c11-9(7-10(12,13)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
QAPUUKJWUYGSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


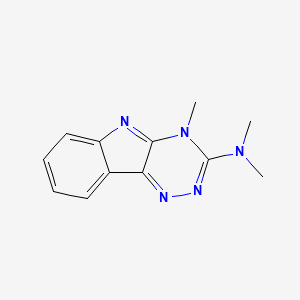
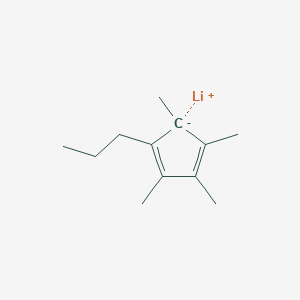
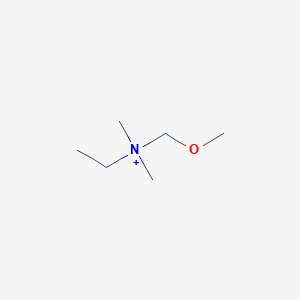
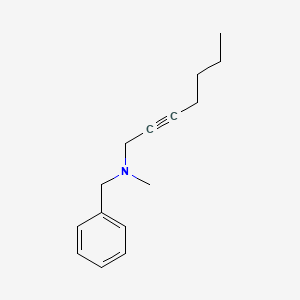
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
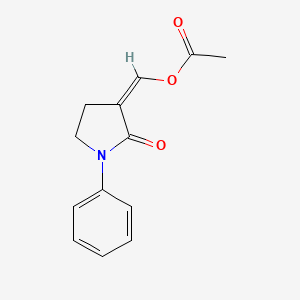
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
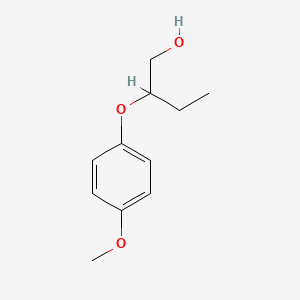
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)
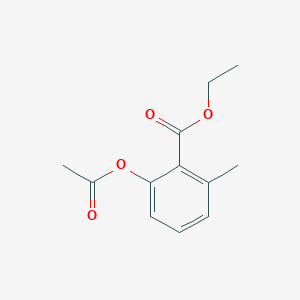
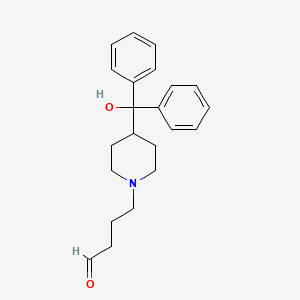


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
